REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[C:3](=[CH:4][CH:5]=[C:6]([OH:10])[CH:7]=2)[O:2]1.[OH-].[Na+].S(Cl)([Cl:16])(=O)=O>C(OCC)C>[Cl:16][C:5]1[CH:4]=[C:3]2[O:2][CH2:1][O:9][C:8]2=[CH:7][C:6]=1[OH:10] |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1OC2=CC=C(C=C2O1)O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
As soon as the addition
|
Type
|
CUSTOM
|
Details
|
the ethyl ether is evaporated off at room temperature
|
Type
|
CUSTOM
|
Details
|
The dry residue thereby obtained
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to remove a resin
|
Type
|
CUSTOM
|
Details
|
the expected product precipitates
|
Type
|
WASH
|
Details
|
After being washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum in the presence of phosphorus pentoxide, it
|
Type
|
CUSTOM
|
Details
|
is recrystallized from a cyclohexane/benzene mixture
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C2C(=C1)OCO2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |